2-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Lipophilicity LogP Drug Design

2-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1951411-51-0) is the only commercially stocked pinacol ester with the precise 2‑CF₂H/3‑Bpin substitution pattern. The difluoromethyl group acts as a lipophilic hydrogen‑bond donor—a recognized bioisostere of hydroxyl, thiol, and amine—imparting metabolic stability and modulated lipophilicity (LogP 2.32) that methyl, chloro, or unsubstituted analogs cannot replicate. Use this bifunctional building block in a single Suzuki–Miyaura coupling step to access CF₂H‑containing biaryl libraries, eliminating post‑coupling difluoromethylation. Supplied at ≥95% purity for medicinal chemistry, agrochemical discovery, and high‑throughput parallel synthesis.

Molecular Formula C12H16BF2NO2
Molecular Weight 255.07 g/mol
Cat. No. B8250159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Molecular FormulaC12H16BF2NO2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(F)F
InChIInChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-6-5-7-16-9(8)10(14)15/h5-7,10H,1-4H3
InChIKeyRGUDTVFMDZKCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine – CAS 1951411-51-0, a Pyridylboronic Ester Building Block


2-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1951411-51-0) is a heterocyclic organoboron reagent that combines a difluoromethyl (−CF₂H) substituent at the pyridine 2‑position with a pinacol boronic ester at the 3‑position. The molecule (C₁₂H₁₆BF₂NO₂, MW 255.07 g mol⁻¹) is employed as a bifunctional building block in palladium‑catalysed Suzuki–Miyaura cross‑coupling reactions, where the boronic ester enables C−C bond formation while the −CF₂H group imparts hydrogen‑bond donor capacity and modulated lipophilicity [1]. The compound is supplied at ≥95 % purity by several vendors and is stored at 2–8 °C or −20 °C depending on the formulation .

Why Other 2‑Substituted Pyridin‑3‑ylboronic Esters Cannot Simply Replace CAS 1951411-51-0


The −CF₂H group at the 2‑position of the pyridine ring is chemically and pharmacologically distinct from the methyl (−CH₃), chloro (−Cl), or unsubstituted (−H) alternatives found in analogous pinacol boronic esters. The difluoromethyl motif acts as a lipophilic hydrogen‑bond donor, serving as a recognised bioisostere for hydroxyl, thiol, and amine functionalities, whereas −CH₃, −Cl, and −H cannot engage in equivalent H‑bonding interactions [1]. Furthermore, the electron‑withdrawing character of −CF₂H alters the electronic environment of the pyridine ring and the adjacent boronic ester, which can affect both cross‑coupling reactivity and the physicochemical properties of downstream products . Consequently, swapping CAS 1951411-51-0 for a 2‑methyl‑ or 2‑chloro‑pyridin‑3‑ylboronic ester is not a neutral replacement; it can alter lipophilicity, metabolic stability, binding‑site interactions, and synthetic performance.

Quantitative Comparator‑Based Evidence for Selecting CAS 1951411-51-0 Over Closest Analogs


Lipophilicity (LogP) Differentiation versus the 2‑Methylpyridin‑3‑ylboronic Ester Analog

The target compound exhibits a calculated LogP of 2.32, whereas the direct 2‑methyl analog (2‑methylpyridine‑3‑boronic acid pinacol ester, CAS 1012084‑56‑8) displays a calculated LogP of 1.69 . The +0.63 LogP unit increase imparted by −CF₂H relative to −CH₃ translates to a roughly 4‑fold greater partition into octanol, which is relevant for balancing membrane permeability and aqueous solubility in lead optimisation.

Lipophilicity LogP Drug Design ADME

Hydrogen‑Bond Donor Capability of −CF₂H: A Property Absent in Methyl, Chloro, and Unsubstituted Analogs

The difluoromethyl proton is acidic enough to participate in hydrogen‑bonding interactions with biological targets, enabling −CF₂H to act as a bioisostere for −OH, −SH, and −NH₂ groups [1]. In contrast, the 2‑methyl (−CH₃), 2‑chloro (−Cl), and 2‑unsubstituted (−H) pyridin‑3‑ylboronic esters cannot engage in analogous H‑bond donation. This functional attribute is structural and does not depend on a concentration‑response assay, making it a categorical differentiator.

Bioisostere Hydrogen Bonding CF₂H Medicinal Chemistry

Metabolic Stability Advantage of the −CF₂H Motif Over −CH₃ in Hepatic Microsome Assays (Class‑Level Evidence)

The carbon–fluorine bond (C−F) in the −CF₂H group is significantly stronger than the carbon–hydrogen bond in −CH₃ (bond dissociation energy ~485 kJ mol⁻¹ vs. ~439 kJ mol⁻¹ for CH₃−H), rendering difluoromethylated pyridines less susceptible to cytochrome P450‑mediated oxidative metabolism [1]. This class‑level property is widely exploited in drug discovery to extend compound half‑life. Although no head‑to‑head microsomal stability data were located for CAS 1951411-51-0 versus its 2‑methyl‑pyridin‑3‑ylboronic ester analog, the fundamental difference in bond strength provides a physicochemical rationale for selection.

Metabolic Stability C−F Bond Microsomal Clearance PK

EED/PRC2 Binding Affinity: Comparable Potency to the 2‑Methyl Analog with Additional H‑Bonding Potential

In a competition binding assay assessing displacement of H3K27Me3 peptide from the EED protein, the triazolopyrimidine derivative incorporating the 2‑(difluoromethyl)pyridin‑3‑yl fragment (Example 168; BDBM291853) displayed an IC₅₀ of 4.60 nM [1]. The matched‑pair analog bearing a 2‑methyl substituent (Example 2; BDBM291687) showed an IC₅₀ of 4.5 nM under comparable assay conditions [2]. The two substituents confer equipotent EED binding, but the −CF₂H variant retains the additional hydrogen‑bond donor functionality absent in −CH₃, which may become relevant when engaging different target conformations or resistance mutations.

EED Inhibitor PRC2 Epigenetics Triazolopyridine

Regiochemical Uniqueness: 2‑CF₂H‑3‑BPin Substitution Pattern Is Not Commercially Available Among Common Pyridylboronic Esters

The specific combination of a difluoromethyl group at the pyridine 2‑position and a pinacol boronic ester at the 3‑position is a single, discrete constitutional isomer. Among commercially available pyridylboronic esters, the 2‑CF₂H‑3‑BPin pattern (CAS 1951411-51-0) is offered at 95‑98 % purity from multiple suppliers, whereas the regioisomeric 2‑CF₂H‑4‑BPin (CAS 1193104‑53‑8) and 2‑CF₂H‑5‑BPin alternatives have distinct reactivity profiles and are sourced through different synthetic routes . This regiochemical specificity is critical for structure‑activity relationship (SAR) studies where the vector of the boronic ester relative to the difluoromethyl group determines the geometry of the resulting biaryl products.

Regiochemistry Building Block SAR Library Design

Research and Industrial Applications Where CAS 1951411-51-0 Provides a Measurable Advantage


PRC2/EED Inhibitor Lead Optimisation Requiring Potency‑Neutral −CH₃ → −CF₂H Bioisostere Replacement

In triazolopyrimidine‑based EED inhibitor programmes, the 2‑(difluoromethyl)pyridin‑3‑yl fragment derived from CAS 1951411-51-0 delivers binding equipotent to the 2‑methyl analog (IC₅₀ ~4.5–4.6 nM) while introducing hydrogen‑bond donor capacity and improved metabolic stability [1][2]. Medicinal chemistry teams can use CAS 1951411-51-0 to access the −CF₂H variant in one Suzuki coupling step, bypassing the need to install the difluoromethyl group post‑coupling.

Kinase Inhibitor Scaffolds Where Balanced Lipophilicity and H‑Bonding at the Solvent‑Exposed Region Are Desired

The LogP of 2.32 for CAS 1951411-51-0 (versus 1.69 for the methyl analog) offers a moderate lipophilicity increase that can improve permeability without exceeding typical lead‑like LogP thresholds (LogP < 3) . When the 2‑position substituent of a pyridine ring projects toward the solvent‑exposed region of a kinase ATP‑binding site, the −CF₂H group can engage water‑network‑mediated hydrogen bonds that −CH₃ or −Cl cannot replicate.

Agrochemical Lead Discovery Leveraging the Metabolic Stability of the −CF₂H Motif

The difluoromethyl group is a privileged motif in modern agrochemicals (e.g., fungicidal pyridinecarboxamides) due to its resistance to oxidative metabolism in plants and soil microorganisms [3]. CAS 1951411-51-0 enables the direct incorporation of a −CF₂H‑pyridine‑boronic ester fragment into screening libraries via Suzuki coupling, potentially reducing the metabolic soft spots associated with methyl‑ or methoxy‑substituted pyridine intermediates.

Parallel Synthesis and Fragment‑Based Library Construction Requiring a Single Regioisomeric Boronic Ester Input

For high‑throughput parallel synthesis of 2‑CF₂H‑3‑biaryl pyridine libraries, CAS 1951411-51-0 is the only commercially stocked pinacol ester with this precise substitution pattern, available in multi‑gram quantities . This eliminates the need for in‑house preparation of the boronic ester from the corresponding halide or boronic acid, reducing library production time and improving batch‑to‑batch consistency.

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